molecular formula C12H20ClNO B6271277 [1-(2,6-dimethylphenoxy)propan-2-yl](methyl)amine hydrochloride CAS No. 61920-63-6

[1-(2,6-dimethylphenoxy)propan-2-yl](methyl)amine hydrochloride

Cat. No. B6271277
CAS RN: 61920-63-6
M. Wt: 229.7
InChI Key:
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Description

1-(2,6-Dimethylphenoxy)propan-2-yl](methyl)amine Hydrochloride, or 1-(2,6-dimethoxyphenoxy)propan-2-amine hydrochloride, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that has been used in various fields such as organic synthesis, medicinal chemistry, and pharmacology.

Mechanism of Action

1-(2,6-Dimethoxyphenoxy)propan-2-amine hydrochloride is an organic compound with a wide range of biological activities. Its mechanism of action is not fully understood, but it is believed to act as a competitive inhibitor of enzymes involved in the synthesis of important biological molecules, such as hormones and neurotransmitters. In addition, it is believed to interact with various receptors, including ion channels, G-protein coupled receptors, and enzymes, which may lead to its various biological effects.
Biochemical and Physiological Effects
1-(2,6-Dimethoxyphenoxy)propan-2-amine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which may lead to its antidepressant and anxiolytic effects. In addition, it has been shown to have anti-inflammatory, anticonvulsant, and anti-malarial effects.

Advantages and Limitations for Lab Experiments

1-(2,6-Dimethoxyphenoxy)propan-2-amine hydrochloride is a versatile reagent with a wide range of applications in scientific research. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic and non-irritating. However, it is not suitable for use in large-scale experiments due to its limited solubility in water.

Future Directions

1-(2,6-Dimethoxyphenoxy)propan-2-amine hydrochloride has a wide range of applications in scientific research, and there are many potential future directions for its use. For example, it could be used in the synthesis of other organic compounds, such as carboxylic acids and amines. In addition, it could be used in the synthesis of various drugs and pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-malarial drugs. It could also be used in the development of new biological assays, such as enzyme assays, receptor assays, and cell-based assays. Finally, it could be used in the development of new therapeutic agents, such as anti-cancer agents and immunomodulators.

Synthesis Methods

The synthesis of 1-(2,6-dimethoxyphenoxy)propan-2-amine hydrochloride is a multi-step process. It begins with the synthesis of 2,6-dimethoxyphenol, which is obtained by reacting phenol with dimethyl sulfoxide in the presence of an acid catalyst. The product is then reacted with propan-2-amine to form the desired 1-(2,6-dimethoxyphenoxy)propan-2-amine, which is then hydrolyzed with hydrochloric acid to form the hydrochloride salt.

Scientific Research Applications

1-(2,6-Dimethoxyphenoxy)propan-2-amine hydrochloride has been widely used in various scientific research applications. It has been used as a reagent for the synthesis of various heterocyclic compounds, such as imidazole and pyridine derivatives. It has also been used in the synthesis of various drugs and pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-malarial drugs. In addition, it has been used in the synthesis of various organic compounds, such as carboxylic acids and amines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(2,6-dimethylphenoxy)propan-2-yl](methyl)amine hydrochloride involves the reaction of 2,6-dimethylphenol with propylene oxide to form 1-(2,6-dimethylphenoxy)propan-2-ol, which is then reacted with methylamine to form the final product.", "Starting Materials": [ "2,6-dimethylphenol", "propylene oxide", "methylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: 2,6-dimethylphenol is reacted with propylene oxide in the presence of sodium hydroxide to form 1-(2,6-dimethylphenoxy)propan-2-ol.", "Step 2: 1-(2,6-dimethylphenoxy)propan-2-ol is reacted with excess methylamine in the presence of hydrochloric acid to form [1-(2,6-dimethylphenoxy)propan-2-yl](methyl)amine hydrochloride.", "Step 3: The product is isolated by extraction with diethyl ether and purified by recrystallization." ] }

CAS RN

61920-63-6

Product Name

[1-(2,6-dimethylphenoxy)propan-2-yl](methyl)amine hydrochloride

Molecular Formula

C12H20ClNO

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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